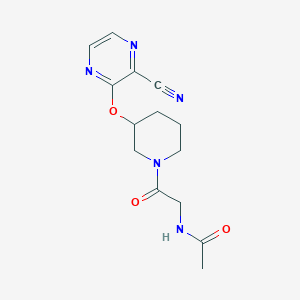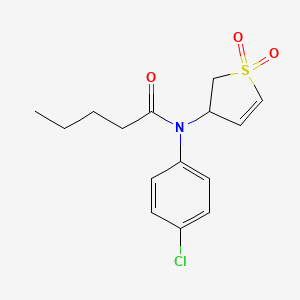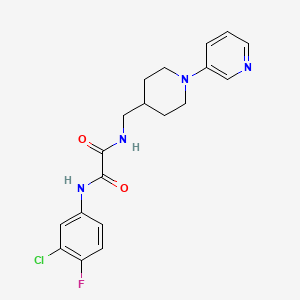
N1-(3-chloro-4-fluorophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-fluorophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H20ClFN4O2 and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective 5-HT1A Receptor Agonists
Research has focused on the development of novel derivatives as selective, potent, and orally active agonists at 5-HT1A receptors. These compounds, including structurally related derivatives, have shown enhanced and long-lasting 5-HT1A agonist activity after oral administration, indicating their potential as antidepressants. The incorporation of a fluorine atom in the beta-position to the amino function in the side chain of these derivatives has led to significant improvements in oral activity, with specific compounds demonstrating potent 5-HT1A receptor agonist activity in vitro and in vivo, suggesting marked antidepressant potential (Vacher et al., 1999).
PET Radiotracer Development
Another area of application has been the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain by positron emission tomography (PET). The feasibility of nucleophilic displacement of bromide in certain rings with [18F]fluoride has been demonstrated, leading to the synthesis of compounds with potential as radiotracers. These studies have synthesized compounds in sufficient quantities with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity >95%, highlighting their utility in neuroimaging studies (Katoch-Rouse & Horti, 2003).
Orexin-1 Receptor Mechanisms and Eating Disorders
Compounds have been evaluated for their effects on compulsive food consumption and binge eating in female rats, targeting orexin-1 receptor mechanisms. Selective antagonism at the OX1R has been shown to reduce binge eating of highly palatable food without affecting standard food pellet intake, suggesting a major role of OX1R mechanisms in binge eating. This points to potential pharmacological treatments for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).
Antitumor Activity
Derivatives have also been synthesized and evaluated for their cytotoxic activity against several tumor cell lines in vitro and in vivo antitumor activity against some tumor models. Specific compounds have shown potent antitumor activity, indicating their potential in cancer therapy (Naito et al., 2005).
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2/c20-16-10-14(3-4-17(16)21)24-19(27)18(26)23-11-13-5-8-25(9-6-13)15-2-1-7-22-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNDWCAIQIMUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)
![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2542702.png)
![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)
![2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2542704.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2542706.png)
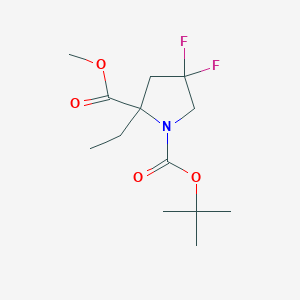
![8-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2542710.png)
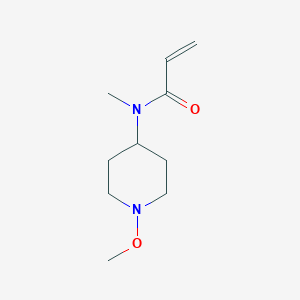
![2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B2542714.png)
![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2542715.png)
![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B2542718.png)
![5-Methyl-4-phenyl-2-[5-[2-(trifluoromethoxy)phenoxy]furan-2-yl]-1H-imidazole](/img/structure/B2542720.png)
